![molecular formula C21H19N5OS B4813087 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B4813087.png)
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Overview
Description
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole-pyridine intermediate with naphthalene acetamide under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is explored for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to metal ions or active sites of enzymes, inhibiting their activity. The naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the naphthalene moiety distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets .
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article delves into the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C17H16N4OS
Molecular Weight: 328.39 g/mol
IUPAC Name: this compound
SMILES: CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=N3
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The triazole moiety is known to inhibit enzymes involved in critical biochemical pathways. For instance:
- Enzyme Inhibition: The compound has been shown to inhibit tyrosinase , a key enzyme in melanin synthesis, which is significant for developing skin-lightening agents.
- Antimicrobial Activity: Its structure allows it to interact with microbial enzymes, potentially leading to antimicrobial effects against various pathogens.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Biological Activity Data
A summary of biological evaluations reveals varying degrees of activity against different targets:
Activity Type | IC50 (µM) | Reference Compound |
---|---|---|
Tyrosinase Inhibition | 50 - 200 | Kojic Acid |
Antimicrobial Activity | 10 - 100 | Gentamicin |
Cytotoxicity (Cancer Cells) | 20 - 80 | Doxorubicin |
Study on Antimicrobial Activity
In a recent study published in Arkivoc, researchers synthesized a series of triazole derivatives, including the compound . The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections .
Investigation into Anticancer Effects
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that it effectively inhibited cell proliferation and induced apoptosis in breast cancer cells at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-26-20(18-11-5-6-13-22-18)24-25-21(26)28-14-19(27)23-17-12-7-9-15-8-3-4-10-16(15)17/h3-13H,2,14H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYXDMVISWFFQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.